N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core substituted with dimethylphenyl and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the dimethylphenyl and methoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide
- N-(2,3-dimethylphenyl)-4-methylbenzamide
- 1-butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide
Uniqueness
N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of the imidazo[2,1-b]thiazole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (referred to as compound 1) is a complex organic molecule belonging to the imidazo[2,1-b][1,3]thiazole class. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action related to compound 1.
Compound 1 is synthesized through multi-step organic reactions. A common synthetic route involves the reaction of specific precursors in the presence of appropriate solvents and reagents. The structure of compound 1 features both imidazole and thiazole rings, which contribute to its unique chemical properties.
Molecular Characteristics:
- Molecular Formula: C22H21N3O2S
- Molecular Weight: 393.49 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant antimicrobial properties. Compound 1 has been evaluated against various strains of bacteria and fungi.
- Mycobacterium tuberculosis: Preliminary studies suggest that derivatives similar to compound 1 show selective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM for related compounds .
Antitumor Activity
The antitumor potential of compound 1 has been explored through in vitro assays. The structural features of imidazo[2,1-b][1,3]thiazole derivatives are critical for their cytotoxic effects.
- Cytotoxicity Assays: Compound 1 demonstrated promising cytotoxic effects against several cancer cell lines. For instance, thiazole derivatives have shown IC50 values as low as 1.61 µg/mL in specific tumor models .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Values (µM) | Reference |
---|---|---|---|
Antitubercular | Mycobacterium tuberculosis | 2.03 - 7.05 | |
Antitumor | Various cancer cell lines | ≤ 1.61 |
The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: Compound 1 may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
- Molecular Docking Studies: Computational studies have been conducted to elucidate the binding affinities and interaction patterns between compound 1 and target proteins involved in disease processes .
Case Studies and Research Findings
Several studies have focused on the pharmacological profiles of imidazo[2,1-b][1,3]thiazole derivatives:
- A study evaluating a series of derivatives found that structural modifications significantly influenced biological activity. For example, the presence of specific substituents on the phenyl rings enhanced antitumor efficacy .
- Another investigation highlighted the importance of molecular docking in predicting how these compounds interact with biological macromolecules, providing insights into their mechanisms of action .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-13-5-10-18(14(2)11-13)23-21(26)20-15(3)25-12-19(24-22(25)28-20)16-6-8-17(27-4)9-7-16/h5-12H,1-4H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKABOSGVWEMKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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